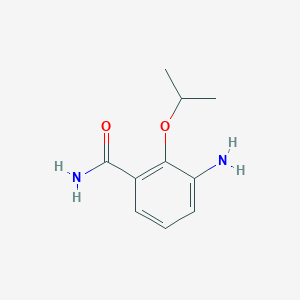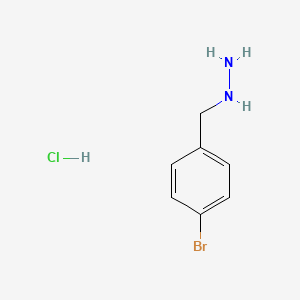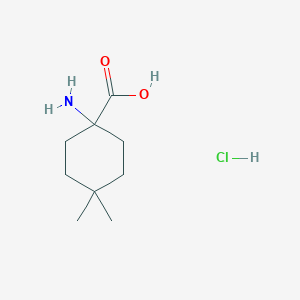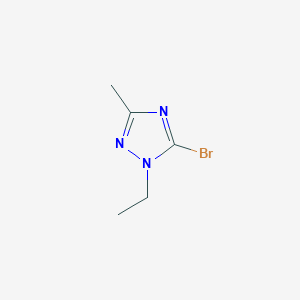![molecular formula C7H18Cl2N2O2 B1381110 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride CAS No. 53185-44-7](/img/structure/B1381110.png)
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride
Overview
Description
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molar mass of 196.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride typically involves the reaction of 3-aminopropylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. It can also modulate the activity of certain proteins and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic acid: A related compound with similar structural features but different chemical properties.
4-Aminobutanoic acid: Another similar compound with variations in its reactivity and applications.
Uniqueness
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(3-aminopropylamino)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-6-9-5-1-3-7(10)11;;/h9H,1-6,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFFRPTUMIMVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)


![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)


![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)



